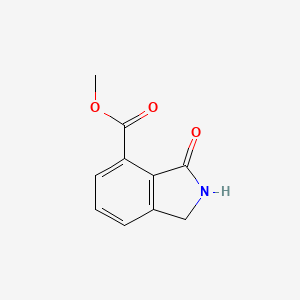

Methyl 3-oxoisoindoline-4-carboxylate

Vue d'ensemble

Description

“Methyl 3-oxoisoindoline-4-carboxylate” is a chemical compound with the CAS Number: 935269-25-3 and a molecular weight of 191.19 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is methyl 3-oxo-4-isoindolinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 3-oxoisoindoline-4-carboxylate” is 1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-11-9(12)8(6)7/h2-4H,5H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-oxoisoindoline-4-carboxylate” are not available, it’s important to note that such compounds often participate in various organic reactions. For instance, they can be involved in the formation of complex heterocyclic systems .Physical And Chemical Properties Analysis

“Methyl 3-oxoisoindoline-4-carboxylate” is a solid substance with a molecular weight of 191.19 . It is stored in dry conditions at 2-8°C . Unfortunately, more specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique

Biochemical Properties and Metabolic Pathways

Methylglyoxal, a compound structurally related to M3OIC, is involved in various metabolic pathways across different species. Its role extends from energy production to the regulation of free radical generation and cell survival. The metabolism of alpha-oxoaldehydes, such as methylglyoxal, highlights the intricate balance between carbohydrate metabolism and the detoxification processes essential for cellular health. The evolutionary significance of these pathways underscores their importance in contemporary metabolism, particularly in relation to diabetic complications and potentially in cancer research (Kalapos, 1999).

Chemical Modification and Material Science Applications

Research into the chemical modification of xylan, a polysaccharide, reveals the potential for creating novel biopolymer ethers and esters. These derivatives, achieved through reactions with various agents, demonstrate specific properties tailored by the functional groups, substitution degrees, and patterns. Such modifications pave the way for applications in drug delivery, where xylan esters can form nanoparticles for targeted therapy. Additionally, cationic xylan derivatives hold promise as strength additives in paper manufacturing, flocculation aids, and antimicrobial agents, indicating the broad utility of chemically modified biopolymers in both industrial and medical fields (Petzold-Welcke et al., 2014).

Therapeutic Potential and Drug Discovery

In the realm of drug discovery, the exploration of small molecule inhibitors targeting specific enzymes such as protein arginine methyltransferases (PRMTs) showcases the potential of chemical compounds in treating diseases. The development of PRMT inhibitors, characterized by diverse chemical structures and mechanisms of action, exemplifies the therapeutic promise of small molecules in addressing conditions like cancer. These discoveries underscore the importance of ongoing research in identifying potent, selective, and biologically active compounds for clinical applications (Hu et al., 2016).

Safety and Hazards

“Methyl 3-oxoisoindoline-4-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

The future directions of “Methyl 3-oxoisoindoline-4-carboxylate” could involve further exploration of its potential biological activities. Indole derivatives, which are structurally similar to this compound, have been studied for their potential as biologically active compounds for the treatment of various disorders . Therefore, “Methyl 3-oxoisoindoline-4-carboxylate” could also be a subject of interest in this context.

Propriétés

IUPAC Name |

methyl 3-oxo-1,2-dihydroisoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-11-9(12)8(6)7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWXOIXNLPEQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659557 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxoisoindoline-4-carboxylate | |

CAS RN |

935269-25-3 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B1419013.png)

![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)